Regulatory Specification: Defined as EP Impurity B in Amikacin Monograph
1,3-Di-HABA Kanamycin A is officially designated as Impurity B in the European Pharmacopoeia (EP) monograph for Amikacin Sulfate [1]. This regulatory specification mandates its use as a reference standard for impurity profiling and method validation in amikacin API and finished product testing [1]. In contrast, other positional isomers (e.g., 3''-HABA Kanamycin A) are designated as different impurities (e.g., Impurity A, C, E, F) and are not interchangeable [1].
| Evidence Dimension | Regulatory Classification and Required Use |
|---|---|
| Target Compound Data | Designated as EP Impurity B; required for amikacin quality control |
| Comparator Or Baseline | Other kanamycin A positional isomers (e.g., 3''-HABA Kanamycin A) designated as EP Impurities A, C, E, F |
| Quantified Difference | Not applicable (qualitative regulatory specification) |
| Conditions | European Pharmacopoeia monograph for Amikacin Sulfate |
Why This Matters
Procurement of the correct EP-specified impurity reference standard is non-negotiable for regulatory compliance in pharmaceutical quality control and ANDA submissions.
- [1] Biomart. (2024). 24V15 | The dispute between actual measurement and pharmacopoeia? Research and discussion on the inconsistency between the peak of impurity B/G in Amikacin EP and the pharmacopoeia. View Source
